molecular formula C7H7NO5S B196069 Methyl 3-nitrobenzenesulfonate CAS No. 6214-21-7

Methyl 3-nitrobenzenesulfonate

Cat. No.: B196069
CAS No.: 6214-21-7
M. Wt: 217.2 g/mol
InChI Key: SWKKKZKIPZOMBG-UHFFFAOYSA-N
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Description

Methyl 3-nitrobenzenesulfonate is an organic compound with the chemical formula C7H7NO5S. It is a colorless or light yellow solid with a melting point of about 50-51 degrees Celsius and a boiling point of 187-190 degrees Celsius . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene. One method involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at a temperature of 80-100 degrees Celsius. The mixture is then subjected to heat preservation at 100-120 degrees Celsius for 2-4 hours to complete the sulfonation reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of sulfur trioxide as a sulfonating agent and sodium tungstate as a catalyst. The reaction mixture is diluted with water, filtered, and neutralized with alkali. The resulting product is then extracted, desolventized, and dried to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-nitrobenzenesulfonate undergoes various chemical reactions, including nucleophilic substitution (SN2), reduction, and oxidation.

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major product is the substituted benzene derivative.

    Reduction: The major product is the corresponding amine.

    Oxidation: The major product is the oxidized benzene derivative.

Mechanism of Action

The mechanism of action of methyl 3-nitrobenzenesulfonate involves its interaction with nucleophiles and electrophiles. In nucleophilic substitution reactions, the sulfonate group is replaced by a nucleophile, resulting in the formation of a new carbon-nucleophile bond. In reduction reactions, the nitro group is reduced to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-nitrobenzenesulfonate is unique due to its specific positioning of the nitro group, which influences its reactivity and the types of reactions it undergoes. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

methyl 3-nitrobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKKKZKIPZOMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211196
Record name Benzenesulfonic acid, 3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6214-21-7
Record name Benzenesulfonic acid, 3-nitro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6214-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 3-nitro-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 3-nitro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20211196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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